3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane 3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17683739
InChI: InChI=1S/C10H15Cl/c1-2-3-10(7-11)5-8-4-9(8)6-10/h2,8-9H,1,3-7H2
SMILES:
Molecular Formula: C10H15Cl
Molecular Weight: 170.68 g/mol

3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane

CAS No.:

Cat. No.: VC17683739

Molecular Formula: C10H15Cl

Molecular Weight: 170.68 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexane -

Specification

Molecular Formula C10H15Cl
Molecular Weight 170.68 g/mol
IUPAC Name 3-(chloromethyl)-3-prop-2-enylbicyclo[3.1.0]hexane
Standard InChI InChI=1S/C10H15Cl/c1-2-3-10(7-11)5-8-4-9(8)6-10/h2,8-9H,1,3-7H2
Standard InChI Key SQNSTSMVDVHYJY-UHFFFAOYSA-N
Canonical SMILES C=CCC1(CC2CC2C1)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a bicyclo[3.1.0]hexane framework—a fused cyclopropane-cyclopentane system—with substituents at the 3-position: a chloromethyl (-CH2Cl) group and a prop-2-en-1-yl (allyl, -CH2CHCH2) group . This arrangement creates significant steric strain and electronic diversity, influencing its reactivity. The bicyclic core imposes a rigid geometry, while the allyl group introduces unsaturation for further functionalization.

Molecular Formula and Weight

Discrepancies exist in reported molecular formulas:

  • EvitaChem: C10H13Cl (184.67 g/mol)

  • Chemsrc : C10H15Cl (170.68 g/mol)

The variance likely stems from differences in hydrogen counting within the bicyclic system. The parent bicyclo[3.1.0]hexane (C6H10) loses two hydrogens upon substitution at the 3-position, suggesting C10H14Cl (169.67 g/mol) as a plausible formula. This inconsistency highlights the need for crystallographic or high-resolution mass spectrometry validation.

Table 1: Reported Physicochemical Properties

PropertyEvitaChemChemsrc
Molecular FormulaC10H13ClC10H15Cl
Molecular Weight (g/mol)184.67170.68
IUPAC NameAs titledAs titled
SMILESC1C2C(C(C1)C(C2)C=CC)ClNot reported

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis protocols for this compound are sparsely documented, analogous bicyclo[3.1.0]hexane derivatives are synthesized via (3 + 2) annulation strategies. A 2019 study demonstrated that cyclopropenes and aminocyclopropanes undergo photoredox-catalyzed annulation to form bicyclo[3.1.0]hexanes with all-carbon quaternary centers . Adapting this method, the target compound could be synthesized by selecting appropriate cyclopropene and cyclopropylaniline precursors bearing chloromethyl and allyl groups.

Key Reaction Conditions

  • Catalyst: Iridium or organic photoredox catalysts (e.g., 4CzIPN)

  • Light Source: Blue LEDs (450–460 nm)

  • Solvent: Acetonitrile or dichloromethane

  • Temperature: Room temperature

This method offers diastereoselectivity when using fluorinated cyclopropenes, a feature critical for accessing enantiopure medicinal chemistry intermediates .

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group serves as a versatile handle for nucleophilic displacement. In polar aprotic solvents (e.g., DMF), reagents like sodium azide or potassium hydroxide facilitate substitution, yielding azido- or hydroxy-methyl derivatives.

Allylic Functionalization

The allyl group participates in electrophilic addition (e.g., bromination) and cross-metathesis reactions. For example, Grubbs’ catalyst enables coupling with terminal alkenes, expanding the molecule’s complexity.

Thermal Stability

The bicyclo[3.1.0]hexane framework exhibits notable thermal resilience. Gas-phase thermochemistry data for the parent hydrocarbon (ΔfH° = 9.3 ± 0.8 kcal/mol) suggest that derivatized analogs like this compound retain stability under standard reaction conditions.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey Features
3-(Chloromethyl)-3-(prop-2-en-1-yl)bicyclo[3.1.0]hexaneC10H13ClBicyclic, allyl/chloromethyl
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclopentaneC9H15BrMonocyclic, lower strain
Bicyclo[3.1.0]hexane C6H10Parent hydrocarbon, unfunctionalized

The bicyclic framework confers greater rigidity and strain energy compared to monocyclic analogs, enhancing reactivity in ring-opening reactions .

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